molecular formula C24H18N4O6S B2446527 7-[(furan-2-yl)methyl]-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115926-86-7

7-[(furan-2-yl)methyl]-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Número de catálogo: B2446527
Número CAS: 1115926-86-7
Peso molecular: 490.49
Clave InChI: CFZBYYXXEWGOGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-[(furan-2-yl)methyl]-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a quinazolinone core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(furan-2-yl)methyl]-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the oxadiazole moiety: This can be accomplished through a cyclization reaction involving hydrazides and carboxylic acids.

    Formation of the dioxolo ring: This step typically involves the use of protecting groups and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

7-[(furan-2-yl)methyl]-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to fully saturated analogs.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, the compound serves as a versatile building block for the development of more complex molecules. Its structural components allow chemists to explore new reaction pathways and mechanisms. Notable reactions include:

  • Nucleophilic Substitution : The furan group can participate in nucleophilic substitution reactions.
  • Cyclization Reactions : The oxadiazole moiety can be involved in cyclization processes, leading to the formation of new ring structures.

Biology

In biological applications, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development. Key areas of research include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been noted as an inhibitor of O-linked beta-N-acetylglucosamine transferase (O-GlcNAc transferase), which plays a crucial role in cellular signaling and metabolism .

Medicine

In medicinal chemistry, the compound's therapeutic potential is being explored against various diseases. Preliminary studies suggest that its unique structure may allow it to exhibit:

  • Antimicrobial Activity : Similar quinazolinone derivatives have shown promise against bacterial infections .
  • Anti-inflammatory Effects : Compounds with similar frameworks have been reported to possess anti-inflammatory properties .

Industrial Applications

In the industrial sector, this compound could be utilized for developing new materials with enhanced properties. Its complex structure allows for modifications that could lead to:

  • Improved Stability : Materials derived from this compound may exhibit greater thermal or chemical stability.
  • Specialized Reactivity : The unique functional groups can be tailored for specific industrial applications, such as catalysts or sensors.

Mecanismo De Acción

The mechanism of action of 7-[(furan-2-yl)methyl]-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole moiety may have comparable chemical reactivity and applications.

    Furan derivatives: These compounds share the furan ring and may have similar chemical properties.

Uniqueness

What sets 7-[(furan-2-yl)methyl]-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Actividad Biológica

The compound 7-[(furan-2-yl)methyl]-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that features a unique combination of furan and oxadiazole moieties. Its intricate structure suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O4SC_{19}H_{18}N_4O_4S, with a molecular weight of approximately 378.44 g/mol. The presence of multiple functional groups such as the furan ring and oxadiazole enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H18N4O4SC_{19}H_{18}N_4O_4S
Molecular Weight378.44 g/mol
LogP3.654
PSA (Polar Surface Area)57.26 Ų

Biological Activity Overview

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under discussion has shown promising results in preliminary evaluations.

Anticancer Activity

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is critical for its potential use as an anticancer agent.
  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values ranged from 0.65 to 2.41 µM.
    • HCT116 (colon cancer) : Similar potency was observed with IC50 values indicating effective cell proliferation inhibition.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Preliminary screening has indicated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features:

  • Furan Ring : Enhances electron density and facilitates interactions with biological targets.
  • Oxadiazole Moiety : Known for its role in enhancing bioactivity; derivatives have shown significant anticancer properties.

Case Studies

  • Study on Oxadiazole Derivatives : A study published in MDPI highlighted that derivatives similar to the target compound exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin, suggesting enhanced efficacy against certain cancer types .
  • Mechanistic Insights : Research has demonstrated that compounds with similar structures can effectively inhibit key enzymes involved in cancer progression, further supporting the therapeutic potential of oxadiazole-containing compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be validated?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including heterocyclic ring formation (e.g., 1,2,4-oxadiazole) and thioether linkages. Key intermediates (e.g., furan-2-ylmethyl derivatives) should be validated via HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR to confirm regioselectivity and purity . For example, oxadiazole ring formation can be monitored by FTIR for C=N and N-O stretching bands (1600–1500 cm⁻¹ and 1250–1150 cm⁻¹, respectively) .

Q. How can researchers ensure accurate characterization of this compound’s physical properties (e.g., solubility, stability)?

  • Methodological Answer : Use the shake-flask method with HPLC quantification to determine solubility in solvents like DMSO, ethanol, or aqueous buffers. Stability studies should employ accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow OSHA-compliant PPE (gloves, lab coat, goggles) and ensure proper ventilation due to potential irritancy from sulfanyl groups. In case of exposure, consult SDS guidelines for first aid (e.g., eye irrigation with saline for 15 minutes) and dispose of waste via halogenated solvent containers .

Q. Which analytical techniques are most suitable for purity assessment?

  • Methodological Answer : Combine HPLC-UV/ELSD (for non-chromophoric impurities) with high-resolution mass spectrometry (HRMS) to confirm molecular ions. For chiral purity, use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. How can researchers design initial in vitro assays to evaluate biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (IC50 determination). Cell viability assays (MTT or ATP-lite) should use at least two cell lines to assess selectivity .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole-containing intermediate?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize cyclization conditions (e.g., temperature, catalyst loading). For example, use a 2³ factorial design to evaluate the impact of nitrile oxide precursor concentration, reaction time (6–24 hours), and solvent polarity (DMF vs. THF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Investigate potential off-target effects via proteome-wide profiling or RNA-seq to identify unintended pathways. Ensure compound integrity by re-testing batches with LC-MS post-assay .

Q. How can computational modeling predict regioselectivity in the quinazolin-8-one core?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states and identify kinetic vs. thermodynamic control. Compare Mulliken charges on reactive sites (e.g., C-6 vs. C-7 positions) to rationalize sulfanyl group attachment. Validate predictions with isotopic labeling (e.g., ¹³C NMR) .

Q. What methods mitigate discrepancies between in vitro and in vivo pharmacokinetic data?

  • Methodological Answer : Conduct hepatic microsome stability assays (human vs. rodent) to identify metabolic hotspots. Use PAMPA or Caco-2 permeability assays to assess absorption limitations. If poor bioavailability is observed, consider prodrug strategies (e.g., esterification of hydroxyl groups) .

Q. How should researchers address batch-to-batch variability in impurity profiles?

  • Methodological Answer : Implement QbD (Quality by Design) principles during synthesis, focusing on critical process parameters (CPPs) like reaction pH and quenching time. Use PCA (Principal Component Analysis) on LC-MS impurity data to identify root causes. For persistent impurities, develop preparative HPLC methods for isolation and structural elucidation via 2D NMR .

Propiedades

IUPAC Name

7-(furan-2-ylmethyl)-6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O6S/c1-30-18-7-3-2-6-15(18)22-26-21(34-27-22)12-35-24-25-17-10-20-19(32-13-33-20)9-16(17)23(29)28(24)11-14-5-4-8-31-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZBYYXXEWGOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.